molecular formula C7H13ClFN B6163404 6-fluorospiro[3.3]heptan-2-amine hydrochloride CAS No. 2715119-78-9

6-fluorospiro[3.3]heptan-2-amine hydrochloride

Cat. No. B6163404
CAS RN: 2715119-78-9
M. Wt: 165.6
InChI Key:
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Description

6-Fluorospiro[3.3]heptan-2-amine hydrochloride (FSHA) is an organic compound used for a wide range of scientific research applications and laboratory experiments. It is a versatile compound, used in a variety of fields such as biochemistry, pharmacology, and organic synthesis. FSHA has been studied extensively and its structure and properties have been well-characterized. In

Scientific Research Applications

6-fluorospiro[3.3]heptan-2-amine hydrochloride has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 6-fluorospiro[3.3]heptan-2-amine hydrochloride a useful tool for studying the effects of acetylcholine on the nervous system. 6-fluorospiro[3.3]heptan-2-amine hydrochloride has also been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitter serotonin. This makes 6-fluorospiro[3.3]heptan-2-amine hydrochloride a useful tool for studying the effects of serotonin on the nervous system. Additionally, 6-fluorospiro[3.3]heptan-2-amine hydrochloride has been used as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. This makes 6-fluorospiro[3.3]heptan-2-amine hydrochloride a useful tool for studying the effects of drugs on the body.

Mechanism of Action

6-fluorospiro[3.3]heptan-2-amine hydrochloride acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This is known as a "suicide inhibition" mechanism, as the inhibitor molecule is permanently inactivated in the process. 6-fluorospiro[3.3]heptan-2-amine hydrochloride has been shown to be a potent inhibitor of enzymes such as acetylcholinesterase, monoamine oxidase, and cytochrome P450.
Biochemical and Physiological Effects
6-fluorospiro[3.3]heptan-2-amine hydrochloride has a wide range of effects on biochemical and physiological processes. Its inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, resulting in increased neurotransmission and increased muscle contraction. Its inhibition of monoamine oxidase can lead to increased levels of serotonin in the body, resulting in increased neurotransmission and improved mood. Its inhibition of cytochrome P450 can lead to decreased metabolism of drugs, resulting in increased drug levels in the body.

Advantages and Limitations for Lab Experiments

6-fluorospiro[3.3]heptan-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also highly soluble in water and is stable in a wide range of pH and temperature conditions. However, 6-fluorospiro[3.3]heptan-2-amine hydrochloride also has some limitations. It is a relatively weak inhibitor of enzymes, meaning it may not be suitable for use in experiments that require strong enzyme inhibition. Additionally, it can be toxic to cells at high concentrations, so it should be used with caution.

Future Directions

6-fluorospiro[3.3]heptan-2-amine hydrochloride has many potential applications in scientific research. It could be used to study the effects of acetylcholine, serotonin, and drugs on the nervous system. It could also be used to study the effects of enzyme inhibition on biochemical and physiological processes. Additionally, it could be used to develop novel drugs and treatments for neurological disorders. Finally, it could be used to develop novel enzyme inhibitors for use in laboratory experiments.

Synthesis Methods

6-fluorospiro[3.3]heptan-2-amine hydrochloride can be synthesized using a variety of methods. The most common synthesis route involves the reaction of 2-aminopropane with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. This reaction yields the corresponding chloroamine, which can then be reacted with a fluorinating agent such as fluorosulfonic acid or trifluoromethanesulfonic acid to yield the desired fluorinated amine. This reaction is usually carried out in an inert atmosphere such as argon or nitrogen.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluorospiro[3.3]heptan-2-amine hydrochloride involves the reaction of a spirocyclic ketone with a fluorinating agent followed by reductive amination to introduce the amine group. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Spirocyclic ketone", "Fluorinating agent", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: React the spirocyclic ketone with the fluorinating agent to introduce the fluorine atom.", "Step 2: Reduce the resulting ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.", "Step 3: Protect the alcohol group with a suitable protecting group such as TBDMS.", "Step 4: React the protected alcohol with ammonia to introduce the amine group.", "Step 5: Deprotect the amine group by removing the protecting group with an acid such as TFA.", "Step 6: React the resulting amine with hydrochloric acid to form the hydrochloride salt of 6-fluorospiro[3.3]heptan-2-amine." ] }

CAS RN

2715119-78-9

Product Name

6-fluorospiro[3.3]heptan-2-amine hydrochloride

Molecular Formula

C7H13ClFN

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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